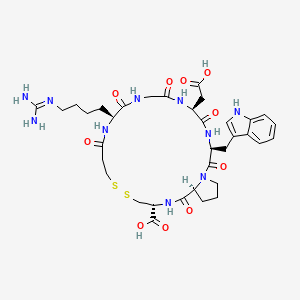
Deamidated Eptifibatide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamidated Eptifibatide is a derivative of Eptifibatide, a synthetic cyclic heptapeptide that functions as a glycoprotein IIb/IIIa inhibitor. Eptifibatide is primarily used in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention . Deamidation is a chemical reaction in which an amide functional group in the side chain of amino acids such as asparagine or glutamine is removed or converted to another functional group . This modification can affect the stability, structure, and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eptifibatide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Eptifibatide involves scaling up the SPPS process. This includes optimizing reaction conditions, such as pH and temperature, to maximize yield and purity. The use of liquid-phase peptide synthesis (LPPS) has also been explored to improve scalability and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Deamidated Eptifibatide undergoes several types of chemical reactions, including:
Deamidation: Conversion of asparagine to aspartic acid or isoaspartic acid.
Oxidation: Reaction with oxidizing agents leading to the formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds using reducing agents.
Common Reagents and Conditions
Deamidation: Typically occurs under physiological conditions (pH 7.4, 37°C) and can be accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
Deamidation: Aspartic acid and isoaspartic acid.
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Scientific Research Applications
Deamidated Eptifibatide has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide stability and degradation pathways.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Deamidated Eptifibatide exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting platelet aggregation . This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, reducing the formation of thrombi. The inhibition of platelet aggregation is dose- and concentration-dependent .
Comparison with Similar Compounds
Similar Compounds
Abciximab: A monoclonal antibody fragment that also targets the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor with a similar mechanism of action.
Uniqueness
Deamidated Eptifibatide is unique due to its peptide-based structure, which allows for specific interactions with the glycoprotein IIb/IIIa receptor. This specificity results in a reversible inhibition of platelet aggregation, which can be advantageous in clinical settings where rapid reversal of the drug’s effects may be necessary .
Properties
Molecular Formula |
C35H48N10O10S2 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid |
InChI |
InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
FKUGYENQIXKJRH-LROMGURASA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


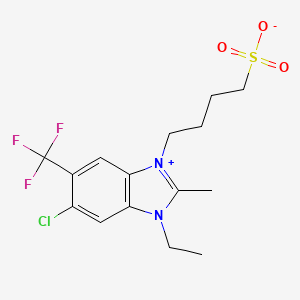
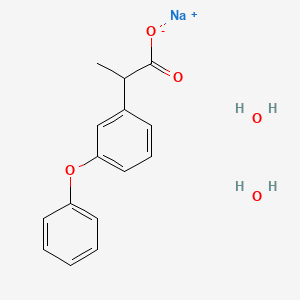
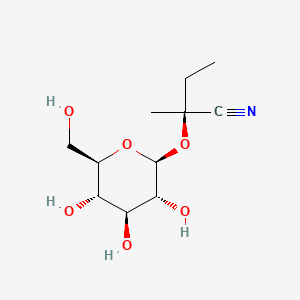
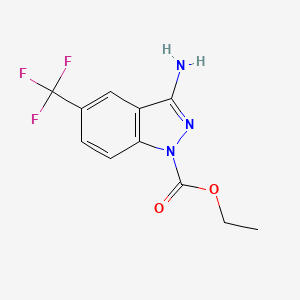
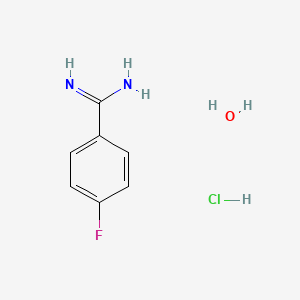
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
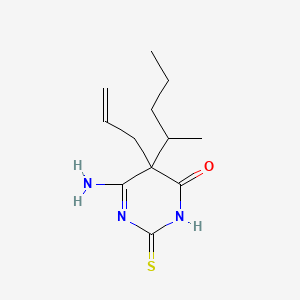
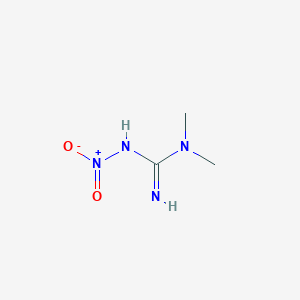



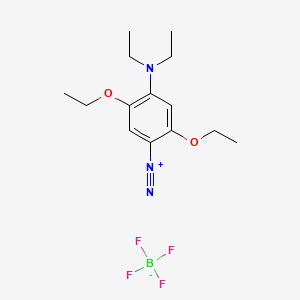
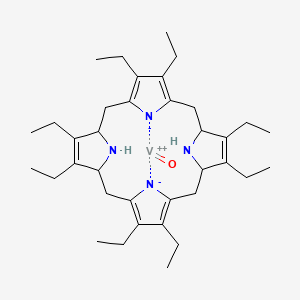
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
